N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine
Description
N-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine is a polycyclic heteroaromatic compound featuring fused benzothiazole and thiazolo rings. Its structure includes two methyl substituents at the 5- and 7-positions of the benzothiazole moiety and a methylsulfanyl group on the thiazolo ring. This compound is part of a broader class of sulfur-rich heterocycles known for their biological activities, including antimicrobial, insecticidal, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4S4/c1-8-6-9(2)13-12(7-8)20-17(24-13)22-16-19-10-4-5-11-15(14(10)25-16)26-18(21-11)23-3/h4-7H,1-3H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYVDTVNKZKCNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC3=NC4=C(S3)C5=C(C=C4)N=C(S5)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine can be achieved through multiple synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds to form azo compounds.
Knoevenagel Condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups in the presence of a base.
Biginelli Reaction: A multi-component reaction that synthesizes dihydropyrimidinones from an aldehyde, a β-keto ester, and urea.
Molecular Hybridization Techniques: Combining different molecular fragments to create new compounds with enhanced biological activities.
Microwave Irradiation: Using microwave energy to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.
One-Pot Multicomponent Reactions: Combining multiple reactants in a single reaction vessel to form complex products efficiently
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. Microwave irradiation and one-pot multicomponent reactions are particularly favored for their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Molecular docking studies have shown that it binds to target proteins, altering their function and leading to therapeutic effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Systems
- Target Compound : The fused thiazolo[4,5-g]benzothiazole system creates a rigid, planar aromatic framework. The 5,7-dimethyl groups on the benzothiazole ring enhance steric bulk and lipophilicity, while the methylsulfanyl group contributes to electron density modulation .
- 7-(Methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine (CAS 397290-24-3) : Shares the same thiazolo-benzothiazole core but lacks the 5,7-dimethyl substitution. This absence reduces steric hindrance and may increase solubility in polar solvents .
- (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine : Features a thiadiazole ring instead of thiazolo-benzothiazole. The thiadiazole core is less aromatic and more flexible, influencing hydrogen-bonding interactions (e.g., intramolecular C–H···N bonds) and crystal packing .
Substituent Effects
- Methyl vs. Methoxy Groups : The methoxy group in 2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine (CAS 1251924-95-4) introduces electron-donating effects, altering electronic properties compared to the methyl groups in the target compound. The tetrahydrobenzothiazole ring in this analog also increases conformational flexibility .
- Methylsulfanyl vs. Phenyl Groups : The methylsulfanyl group in the target compound enhances lipophilicity compared to phenyl-substituted analogs (e.g., N-((5-substituted-2-phenyl-1H-indol-3-yl)methylene)-4,5,6,7-tetrahydro-5,7-dimethylbenzo[d]thiazole-2-amine), which exhibit π-π stacking interactions critical for biological activity .
Physicochemical Properties
The higher molecular weight and methyl substitutions in the target compound likely reduce aqueous solubility compared to its simpler analogs.
Crystallographic and Computational Analysis
- SHELX Refinement : Widely used for small-molecule crystallography, SHELX programs would resolve the target compound’s planar structure and hydrogen-bonding patterns .
- WinGX Suite : Facilitates data processing and visualization, critical for confirming intramolecular interactions (e.g., C–H···N bonds) observed in analogs .
Biological Activity
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine is a complex synthetic compound belonging to the benzothiazole family. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.
The synthesis of this compound typically involves multi-step reactions starting from simpler benzothiazole derivatives. The general approach includes:
- Condensation Reactions : The initial step often involves the condensation of 5,7-dimethyl-1,3-benzothiazol-2-amine with appropriate thiazole derivatives.
- Reagents and Conditions : Common reagents include bases like triethylamine or pyridine to facilitate the reaction under controlled temperatures.
The molecular formula is , with a molecular weight of 371.5 g/mol. The compound exhibits a unique structure that enhances its biological activity through specific interactions with molecular targets in biological systems.
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains by disrupting essential metabolic pathways.
Anticancer Effects
The compound has been evaluated for its anticancer properties against several cancer cell lines:
- Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer).
- Mechanism of Action : It induces apoptosis in cancer cells by targeting critical signaling pathways such as AKT and ERK. Western blot analyses have confirmed the downregulation of these pathways in treated cells.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A431 | 2.0 | Apoptosis induction |
| A549 | 1.5 | AKT/ERK pathway inhibition |
| H1299 | 3.0 | Cell cycle arrest |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α in cell cultures. This dual activity positions it as a potential candidate for treating conditions that involve both cancer and inflammation.
Case Studies
A recent study synthesized a series of benzothiazole derivatives to evaluate their biological activities. Among these, the target compound exhibited notable efficacy in reducing tumor cell proliferation while simultaneously lowering inflammatory markers. This suggests a promising avenue for dual-action therapies in oncology.
Q & A
Q. What are the key synthetic strategies for constructing the fused thiazolo[4,5-g][1,3]benzothiazole core in this compound?
The synthesis typically involves multi-step heterocyclization reactions. For example, describes a method for synthesizing benzothiazole derivatives via condensation of substituted amines with carbonyl-containing intermediates under reflux conditions. A critical step is the formation of the thiazole ring through cyclization using reagents like Lawesson’s reagent or phosphorus pentasulfide. Reaction optimization (e.g., solvent choice, temperature) is essential to avoid side products such as over-sulfurated intermediates .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Advanced spectroscopic techniques are required:
- 1H/13C NMR : To verify aromatic proton environments and methyl/methylsulfanyl group positions.
- Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
- X-ray crystallography : For absolute configuration determination (as shown in for related thiadiazole derivatives) . Discrepancies in spectral data should be resolved by repeating synthesis under controlled conditions and comparing with literature benchmarks .
Q. What solvents and catalysts are optimal for coupling reactions involving benzothiazole-thiazole hybrids?
Polar aprotic solvents (e.g., DMF, DMSO) are preferred for solubility and stability. Catalysts like Pd(PPh3)4 or CuI may enhance cross-coupling efficiency ( ). For example, coupling methylsulfanyl groups to the thiazole ring requires inert atmospheres (N2/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations can model binding to targets like PFOR enzymes (see for analogous amide-thiazole interactions). Key parameters include:
- Binding affinity : Calculated via scoring functions (e.g., ΔG).
- Hydrogen-bond interactions : Between methylsulfanyl groups and active-site residues. Validate predictions with in vitro assays (e.g., SPR, ITC) .
Q. What experimental approaches resolve contradictions in reported biological activity data for benzothiazole derivatives?
Contradictions may arise from assay conditions (e.g., pH, cell lines). A systematic approach includes:
- Dose-response curves : To establish EC50/IC50 values across multiple replicates.
- Off-target screening : Rule out non-specific binding using panels like Eurofins’ SafetyScreen44.
- Structural analogs : Compare activity with related compounds (e.g., ’s neuroactive tetrahydroisoquinoline derivatives) to identify pharmacophores .
Q. How does the methylsulfanyl substituent influence the compound’s redox stability and pharmacokinetics?
The methylsulfanyl group enhances lipophilicity (logP ~3.5 predicted via ChemAxon) but may increase susceptibility to oxidative metabolism. Stability studies:
- Cyclic voltammetry : To assess redox potential.
- Microsomal assays : Identify metabolites (e.g., sulfoxide derivatives). Compare with des-methylsulfanyl analogs to isolate substituent effects .
Methodological Challenges
Q. What strategies mitigate byproduct formation during the synthesis of multi-heterocyclic systems?
- Stepwise synthesis : Isolate intermediates (e.g., 5,7-dimethyl-1,3-benzothiazol-2-amine) before assembling the thiazolo[4,5-g]benzothiazole core.
- Temperature control : Maintain ≤80°C during cyclization to prevent decomposition ().
- Purification : Use preparative HPLC or column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How can researchers optimize reaction yields for large-scale synthesis?
Apply Design of Experiments (DoE) principles (as in ’s flow-chemistry protocols):
- Variables : Catalyst loading, solvent ratio, reaction time.
- Response surface methodology : Identify optimal conditions (e.g., 20 mol% CuI, DMF:H2O 9:1). Pilot studies should balance yield (>60%) and purity (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
